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Compound of Interest

Compound Name: Amiselimod

Cat. No.: B1664909 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for conducting and troubleshooting Amiselimod dose-

response curve analysis. Amiselimod (formerly MT-1303) is an orally active, selective

sphingosine 1-phosphate receptor-1 (S1P1) modulator.[1] It is a prodrug that is converted to its

active metabolite, Amiselimod phosphate (Amiselimod-P), by sphingosine kinases in vivo.[1]

[2] This resource offers detailed data, experimental guidance, and troubleshooting solutions to

facilitate accurate and effective research.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Amiselimod?

A1: Amiselimod is a selective S1P1 receptor modulator.[3] Its active metabolite, Amiselimod-

P, acts as a functional antagonist at the S1P1 receptor.[4] By binding to S1P1 on lymphocytes,

it prevents their egress from lymph nodes, thereby reducing the number of circulating

lymphocytes that can contribute to autoimmune reactions.[5][6] Amiselimod-P shows high

selectivity for S1P1 and S1P5 receptors, with minimal activity at S1P2, S1P3, and S1P4

receptors.[2][4] This selectivity profile is designed to minimize the bradycardia associated with

less selective S1P receptor modulators like fingolimod.[4]

Q2: What are the key quantitative parameters to consider in an Amiselimod dose-response

study?
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A2: The primary quantitative parameter is the half-maximal effective concentration (EC50) or

half-maximal inhibitory concentration (IC50). For Amiselimod-P, the reported EC50 for agonist

activity at the human S1P1 receptor is approximately 75 pmol/L.[4] It is also important to

assess its activity on other S1P receptor subtypes to confirm its selectivity. Additionally, in

functional assays, such as the activation of G-protein-coupled inwardly rectifying potassium

(GIRK) channels, the EC50 provides insight into its potential for cardiac effects; for

Amiselimod-P, the EC50 for GIRK current activation is 41.6 nM.[1]

Q3: What are the typical dose ranges for Amiselimod in clinical trials?

A3: Amiselimod has been evaluated in clinical trials for various autoimmune diseases at

different oral daily doses. For relapsing-remitting multiple sclerosis, doses of 0.1 mg, 0.2 mg,

and 0.4 mg have been tested.[7] In a Phase 2 study for mild to moderate ulcerative colitis, daily

doses of 0.2 mg and 0.4 mg were used.[8] A study in Crohn's disease utilized a 0.4 mg dose.[9]

For systemic lupus erythematosus, patients received either 0.2 mg or 0.4 mg daily.[10]

Data Presentation
Table 1: In Vitro Potency of Amiselimod Phosphate (Amiselimod-P)
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Target Assay Type Parameter Value Reference

Human S1P1

Receptor

Intracellular

Ca2+

Mobilization

EC50 75 pM [1][4]

Human S1P4

Receptor

Intracellular

Ca2+

Mobilization

-
Minimal Agonist

Activity
[4]

Human S1P5

Receptor

Intracellular

Ca2+

Mobilization

- High Selectivity [2][4]

Human S1P2

Receptor

Intracellular

Ca2+

Mobilization

-
No Distinct

Agonist Activity
[4]

Human S1P3

Receptor

Intracellular

Ca2+

Mobilization

-
No Distinct

Agonist Activity
[4]

GIRK Channels

(Human Atrial

Myocytes)

Electrophysiolog

y
EC50 41.6 nM [1]

Table 2: Amiselimod Doses in Clinical Trials
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Indication Phase
Daily Oral
Dose(s)

Key Findings Reference

Relapsing-

Remitting

Multiple

Sclerosis

2
0.1 mg, 0.2 mg,

0.4 mg

0.2 mg and 0.4

mg doses

significantly

reduced the

number of

actively inflamed

lesions.

[7]

Ulcerative Colitis

(mild to

moderate)

2 0.2 mg, 0.4 mg

Both doses led to

a significantly

greater

improvement in

Modified Mayo

Score compared

to placebo.

[8]

Crohn's Disease

(moderate to

severe)

2 0.4 mg

Was not superior

to placebo for

inducing clinical

response.

[9]

Systemic Lupus

Erythematosus
1b 0.2 mg, 0.4 mg

Dose-dependent

increase in

plasma

concentrations;

decreased

peripheral blood

lymphocyte

count.

[10]

Experimental Protocols and Troubleshooting
Experimental Protocol: In Vitro Dose-Response Analysis
using a Calcium Mobilization Assay
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This protocol provides a general framework for determining the EC50 of Amiselimod-P on

S1P1-expressing cells.

Cell Culture: Culture a stable cell line overexpressing the human S1P1 receptor (e.g.,

HEK293 or CHO cells) in appropriate media and conditions.

Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at an

optimized density and allow them to adhere overnight.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at

37°C.

Compound Preparation: Prepare a serial dilution of Amiselimod-P in a suitable assay buffer.

A typical concentration range would span from picomolar to micromolar to capture the full

dose-response curve. Also, prepare a positive control (e.g., Sphingosine-1-Phosphate) and a

negative control (vehicle).

Assay Execution:

Wash the cells with assay buffer to remove excess dye.

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

Establish a stable baseline fluorescence reading.

Add the diluted Amiselimod-P, positive control, and vehicle to the respective wells.

Measure the fluorescence intensity over time to capture the calcium flux.

Data Analysis:

Determine the peak fluorescence response for each well.

Subtract the baseline fluorescence from the peak fluorescence.

Normalize the data to the response of the positive control (100%) and the vehicle control

(0%).
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Plot the normalized response against the logarithm of the Amiselimod-P concentration.

Fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting Guide
Q: Why am I seeing a high background signal in my calcium mobilization assay?

A:

Incomplete Dye Removal: Ensure thorough but gentle washing of the cells after dye loading

to remove all extracellular dye.

Cell Health: Poor cell health or over-confluency can lead to increased baseline calcium

levels. Ensure cells are healthy and plated at the optimal density.

Assay Buffer Composition: Components in the assay buffer, such as high potassium

concentrations, can depolarize the cells and increase background. Use a well-validated

buffer.

Q: My dose-response curve is flat or shows very low potency for Amiselimod-P.

A:

Compound Degradation: Ensure the stock solution of Amiselimod-P is fresh and has been

stored correctly. Repeated freeze-thaw cycles can degrade the compound.

Receptor Expression: Verify the expression level of the S1P1 receptor in your cell line. Low

expression will result in a weak signal.

Cell Line Suitability: Some cell lines may have endogenous expression of other S1P

receptors that could interfere with the assay. Use a well-characterized cell line.

Assay Sensitivity: The sensitivity of your fluorescence plate reader and the chosen calcium

dye may not be sufficient to detect responses at low compound concentrations.

Q: I am observing significant well-to-well variability in my results.
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A:

Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to

achieve uniform cell numbers in each well.

Pipetting Errors: Use calibrated pipettes and proper technique when preparing serial

dilutions and adding compounds to the plate.

Edge Effects: The outer wells of a microplate can be prone to evaporation and temperature

fluctuations. Avoid using the outermost wells for critical measurements or ensure proper

humidification during incubation.
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Caption: Mechanism of Amiselimod activation and its effect on lymphocyte egress.
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Caption: Workflow for in vitro dose-response analysis of Amiselimod.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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